![molecular formula C10H7ClN2O B1272196 5-Chloro-6-phenylpyridazin-3-ol CAS No. 51660-08-3](/img/structure/B1272196.png)
5-Chloro-6-phenylpyridazin-3-ol
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Overview
Description
“5-Chloro-6-phenylpyridazin-3-ol” is a chemical compound with the CAS Number: 51660-08-3 . It has a molecular weight of 206.63 .
Synthesis Analysis
An effective method has been developed for the preparation under mild conditions of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . All the synthesized compounds were fully characterized and some of them displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .Molecular Structure Analysis
The IUPAC name of this compound is 5-chloro-6-phenyl-3 (2H)-pyridazinone . The Inchi Code is 1S/C10H7ClN2O/c11-8-6-9 (14)12-13-10 (8)7-4-2-1-3-5-7/h1-6H, (H,12,14) .Scientific Research Applications
Antifungal Applications
5-Chloro-6-phenylpyridazin-3-ol derivatives have been found to display good antifungal activities against G. zeae , F. oxysporum and C. mandshurica in preliminary antifungal activity tests . These compounds are synthesized from easily accessible starting materials mucochloric acid and benzene .
Insecticidal Applications
N-substituted 5-Chloro-6-phenylpyridazin-3-ol derivatives have shown good insecticidal activities, especially against Plutella xylostella (L.) . Compounds 7 and 13 were found to be particularly active against S. aureus (MRSA) , P. aeruginosa , and A. baumannii with the lowest MIC value range of 3.74–8.92 µM .
Antibacterial Applications
A series of N-substituted 5-Chloro-6-phenylpyridazin-3-ol derivatives were synthesized and tested for their antibacterial activities against Staphylococcus aureus (Methicillin-resistant) , Escherichia coli , Salmonella typhimurium , Pseudomonas aeruginosa , and Acinetobacter baumannii .
Agricultural Applications
Many pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, are known to possess a wide range of bioactivities and are often employed as plant virucides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Antitumor Applications
Pyridazine derivatives are also known to act as antitumor agents . While specific studies on 5-Chloro-6-phenylpyridazin-3-ol or 4-Chloro-3-phenylpyridazin-6-ol as antitumor agents are not available, their potential can be inferred from the broader class of pyridazine derivatives .
Herbicidal Applications
Pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, have been used as herbicides . They are effective in controlling unwanted plant growth, thereby aiding in crop protection .
Mechanism of Action
Target of Action
It is known that many pyridazine derivatives have a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, and herbicides .
Mode of Action
It is known that pyridazine derivatives, including 5-chloro-6-phenylpyridazin-3-ol, have shown good antifungal activities .
Biochemical Pathways
It is known that pyridazine derivatives can affect a wide range of biological pathways due to their broad-spectrum bioactivities .
Pharmacokinetics
The compound’s molecular weight (20663) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
It is known that environmental factors can significantly influence the efficacy and stability of many chemical compounds .
properties
IUPAC Name |
4-chloro-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBQCQDAFOPHBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370956 |
Source
|
Record name | 5-Chloro-6-phenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-phenylpyridazin-3-ol | |
CAS RN |
51660-08-3 |
Source
|
Record name | 5-Chloro-6-phenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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